molecular formula C13H15ClN2OS2 B12582115 Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-

Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-

Cat. No.: B12582115
M. Wt: 314.9 g/mol
InChI Key: AICRVUYCROVQMB-UHFFFAOYSA-N
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Description

Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzothiazole ring substituted with a chlorine atom and a tert-butyl group. Its molecular formula is C14H15ClN2OS, and it is often used in scientific research due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters precisely. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and amines.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The chlorine atom and tert-butyl group contribute to the compound’s overall reactivity and binding affinity, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15ClN2OS2

Molecular Weight

314.9 g/mol

IUPAC Name

N-tert-butyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H15ClN2OS2/c1-13(2,3)16-11(17)7-18-12-15-9-6-8(14)4-5-10(9)19-12/h4-6H,7H2,1-3H3,(H,16,17)

InChI Key

AICRVUYCROVQMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

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